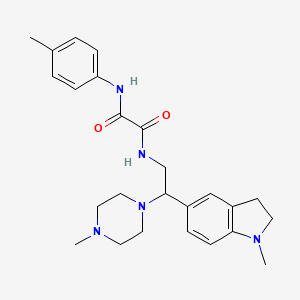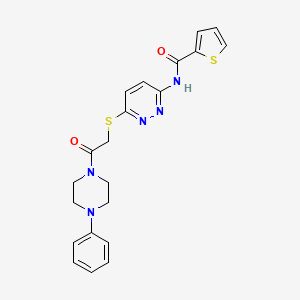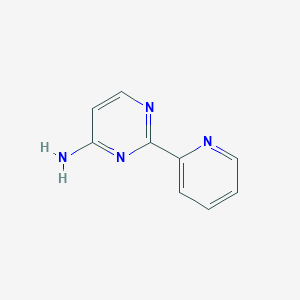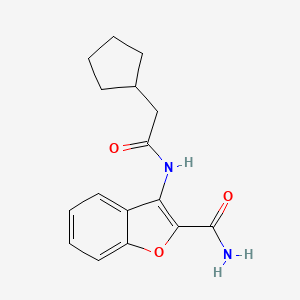
2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride” is an organic compound with the chemical formula C10H21ClN2O . It has a molecular weight of 220.74 . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “2-ethyl-1-piperazin-1-ylbutan-1-one; hydrochloride” and its InChI key is PQCFIYMNXJJSAY-UHFFFAOYSA-N . The SMILES representation is CCC(CC)C(=O)N1CCNCC1.Cl .Physical and Chemical Properties Analysis
This compound is a powder and is stored at room temperature . Its molecular weight is 220.74 .Scientific Research Applications
Antifungal Applications
Compounds structurally related to 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride have demonstrated significant antifungal activity. A study by Upadhayaya et al. (2004) synthesized a series of compounds with modifications on the piperazine ring, showing substantial antifungal efficacy against various fungal strains, including Candida spp. and Aspergillus spp. The study highlighted compounds that exhibited antifungal activities comparable to itraconazole and better than fluconazole, suggesting potential applications in treating fungal infections (Upadhayaya et al., 2004).
Neuroprotective Applications
Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a compound related to this compound, has been designed to offer a multi-target therapeutic neuroprotective approach for treating Alzheimer's disease (AD). This compound inhibits acetylcholinesterase activity and exhibits antioxidant properties, providing neuroprotection against Aβ42 toxicity. The study underscores the potential of such compounds in developing treatments for neurodegenerative diseases (Lecanu et al., 2010).
Antimicrobial and Anticancer Applications
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities, as well as their antimicrobial effects. These compounds suggest a potential for broad therapeutic applications, including the treatment of bacterial infections (Kumar et al., 2017). Additionally, other studies have focused on synthesizing piperazine derivatives with significant antibacterial and antifungal activities, further expanding the scope of research into piperazine-based compounds for antimicrobial use (Rajkumar et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-ethyl-1-piperazin-1-ylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-9(4-2)10(13)12-7-5-11-6-8-12;/h9,11H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCFIYMNXJJSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634844.png)
![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2634847.png)


![4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine](/img/structure/B2634851.png)

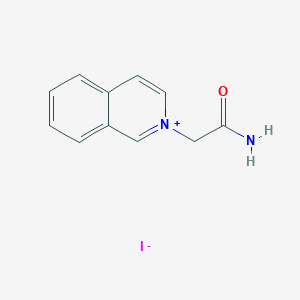
![3-[3-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2634854.png)

